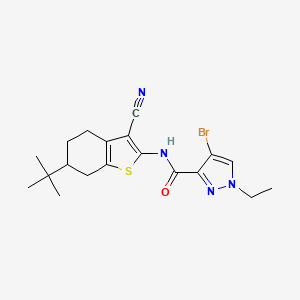![molecular formula C20H20N4O5 B10958835 4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B10958835.png)
4-{(2E)-2-[2-hydroxy-3-(prop-2-en-1-yl)benzylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of hydrazino, nitrophenyl, and oxobutanamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Preparation of the hydrazino intermediate: This involves the reaction of hydrazine with an appropriate aldehyde or ketone to form the hydrazone.
Formation of the allyl-hydroxyphenyl intermediate: This step involves the reaction of an allyl group with a hydroxyphenyl compound under specific conditions.
Coupling of intermediates: The final step involves coupling the hydrazino intermediate with the allyl-hydroxyphenyl intermediate in the presence of a catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated reactors and continuous flow systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases are often employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazino, nitrophenyl, or oxobutanamide derivatives.
科学研究应用
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating receptor activity to influence cellular signaling pathways.
Inducing oxidative stress: Generating reactive oxygen species (ROS) that can affect cellular functions.
相似化合物的比较
Similar Compounds
- N’-[(E)-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]-2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETOHYDRAZIDE
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
4-{2-[(E)-1-(3-ALLYL-2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N-(4-NITROPHENYL)-4-OXOBUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C20H20N4O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC 名称 |
N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
InChI |
InChI=1S/C20H20N4O5/c1-2-4-14-5-3-6-15(20(14)27)13-21-23-19(26)12-11-18(25)22-16-7-9-17(10-8-16)24(28)29/h2-3,5-10,13,27H,1,4,11-12H2,(H,22,25)(H,23,26)/b21-13+ |
InChI 键 |
YBKSYQHDKUBMES-FYJGNVAPSA-N |
手性 SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
规范 SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methylpyridin-2-yl)-4-[(naphthalen-2-yloxy)methyl]benzamide](/img/structure/B10958757.png)
![1-ethyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B10958761.png)
![Methyl 2-[({5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}carbonyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B10958787.png)
![3-(4-bromophenyl)-2-[5-(4-nitrophenyl)furan-2-yl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10958788.png)
![4-[(4-chlorophenoxy)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B10958791.png)

![1-(3-chlorophenyl)-3-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B10958808.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-phenylpyrrolidine-2,5-dione](/img/structure/B10958809.png)
![N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B10958814.png)
![N-[2-(difluoromethoxy)phenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10958829.png)
![ethyl 9-methyl-2-[3-(trifluoromethyl)-1H-pyrazol-5-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10958836.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10958837.png)
![N-(3-chloro-2-methylphenyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10958844.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10958845.png)
